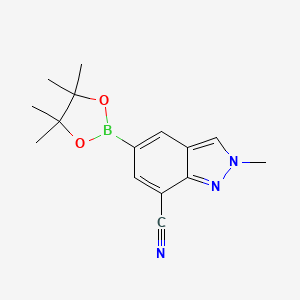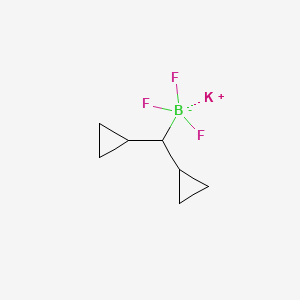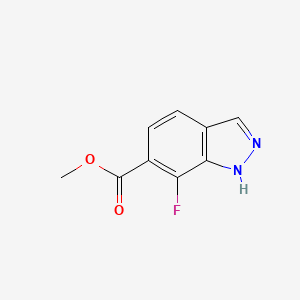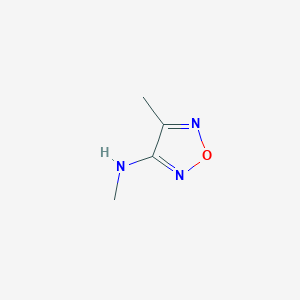![molecular formula C25H19F2NO4 B15299223 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Méthodes De Préparation
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves several steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Cyclization: The formation of the tetrahydroisoquinoline ring is achieved through cyclization reactions, often involving palladium-catalyzed coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated peptide synthesizers and large-scale reactors.
Analyse Des Réactions Chimiques
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium or platinum.
Applications De Recherche Scientifique
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding mechanisms.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its stability and reactivity are advantageous.
Mécanisme D'action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other Fmoc-protected amino acids such as:
Fmoc-Lys(Boc)-OH: Used in peptide synthesis with a tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain.
Fmoc-Asp(OtBu)-OH: Contains a tert-butyl ester protecting group on the aspartic acid side chain.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid used in peptide synthesis.
The uniqueness of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid lies in its fluorinated tetrahydroisoquinoline structure, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids.
Propriétés
Formule moléculaire |
C25H19F2NO4 |
|---|---|
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5,6-difluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C25H19F2NO4/c26-21-10-9-19-18(22(21)27)11-12-28(23(19)24(29)30)25(31)32-13-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-10,20,23H,11-13H2,(H,29,30) |
Clé InChI |
APTSVPAVZIAZFF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(C2=C1C(=C(C=C2)F)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
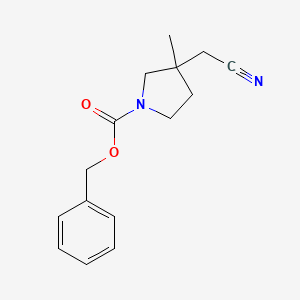
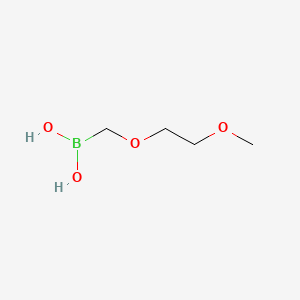
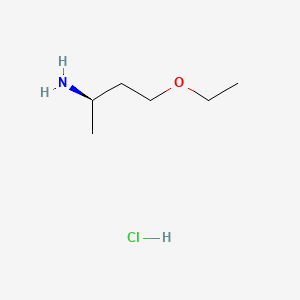
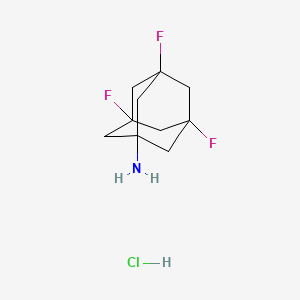
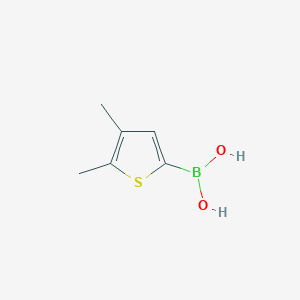
![[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B15299178.png)

